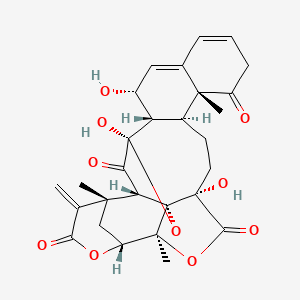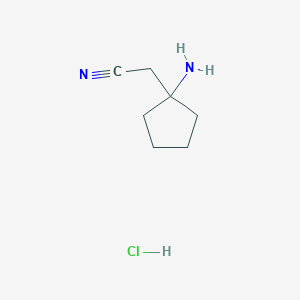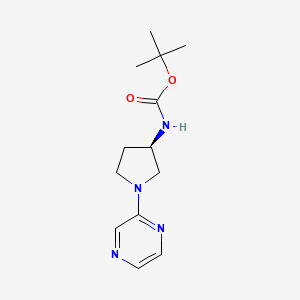![molecular formula C6H4ClN3 B3027773 7-Chloroimidazo[1,2-b]pyridazine CAS No. 1383481-11-5](/img/structure/B3027773.png)
7-Chloroimidazo[1,2-b]pyridazine
Vue d'ensemble
Description
7-Chloroimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It has a molecular weight of 153.57 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a molar volume of 101.4±7.0 cm3 . It also has a polar surface area of 30 Å2 and a polarizability of 15.8±0.5 10-24 cm3 .Applications De Recherche Scientifique
Arylation and Synthesis Techniques
- 7-Chloroimidazo[1,2-b]pyridazine has been utilized in direct intermolecular C-H arylation. This process, notably in the 3-position of 6-chloroimidazo[1,2-b]pyridazine, has been successfully achieved, demonstrating tolerance to reaction conditions even in the presence of chloro groups. Various 3-(hetero)arylimidazo[1,2-b]pyridazines have been synthesized through this method, offering good to excellent yields. This methodology extends to the synthesis of 3,6-di-and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalysed arylation process (Akkaoui et al., 2010).
Photoelectron Spectroscopy
- The compound has been a subject of interest in the study of photoelectron (PE) spectroscopy, particularly in understanding the interactions of lone pairs. The PE spectra of imidazo[1,2-b]pyridazine, including its chloro derivatives, have been recorded and analyzed. These studies provide insights into the electronic structure of the compound, contributing to our understanding of its chemical properties and potential applications (Kovać et al., 1980).
Kinase Inhibition
- In the area of medicinal chemistry, 6-chloroimidazo[1,2-b]pyridazine has been used in the synthesis of vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. A streamlined and convergent synthesis approach using an SNAr reaction with phenols in the final step is noteworthy. This highlights the potential application of this compound derivatives in developing kinase inhibitors (Ishimoto et al., 2013).
Antiviral Research
- Imidazo[1,2-b]pyridazine derivatives have been explored for their antiviral properties. For example, some compounds with this scaffold have demonstrated potent and broad-spectrum activity against human picornaviruses. These findings indicate the potential of imidazo[1,2-b]pyridazine derivatives in the development of new antiviral agents (Hamdouchi et al., 2003).
Mécanisme D'action
Target of Action
The primary target of 7-Chloroimidazo[1,2-b]pyridazine is the Dual-specificity tyrosine-regulated kinase (DYRK) . DYRKs are a group of protein kinases that modify other proteins by chemically adding phosphate groups to them. They play a crucial role in cell differentiation, proliferation, and survival .
Mode of Action
This compound acts as an inhibitor of DYRK kinases . It binds to the active site of the enzyme, preventing it from adding phosphate groups to its target proteins. This inhibition disrupts the normal function of DYRK, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK kinases by this compound affects several biochemical pathways. These include pathways involved in cell differentiation and proliferation. The exact downstream effects depend on the specific type of DYRK kinase being inhibited and the cellular context .
Pharmacokinetics
N-heterocycles, the class of compounds to which this compound belongs, are known for their potential new physicochemical and medicinal properties and favorable pharmacokinetics
Result of Action
The result of this compound’s action is the disruption of DYRK kinase activity. This can lead to changes in cell differentiation, proliferation, and survival . The exact molecular and cellular effects depend on the specific type of DYRK kinase being inhibited and the cellular context.
Action Environment
The action of this compound can be influenced by various environmental factors. These include the concentration of the compound, the presence of other molecules that can interact with it, and the specific cellular environment. For instance, the compound should be stored in a dry room temperature environment for stability
Safety and Hazards
7-Chloroimidazo[1,2-b]pyridazine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Orientations Futures
While specific future directions for 7-Chloroimidazo[1,2-b]pyridazine are not mentioned in the available resources, it is known that the dysregulation of the TAK1-PIM2 pathway is a key factor in promoting tumor growth and bone destruction in multiple myeloma, and that targeting the TAK1 pathway could be a therapeutic strategy for effectively addressing this condition .
Analyse Biochimique
Biochemical Properties
7-Chloroimidazo[1,2-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cellular processes and has potential therapeutic implications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and survival . By inhibiting specific kinases within this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the inhibition of kinases can prevent the phosphorylation of transcription factors . Additionally, the compound can interact with DNA and RNA, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit target enzymes without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects. Additionally, this compound can influence metabolic flux and alter metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
7-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAFSOTMLXPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737870 | |
| Record name | 7-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383481-11-5 | |
| Record name | 7-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroimidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

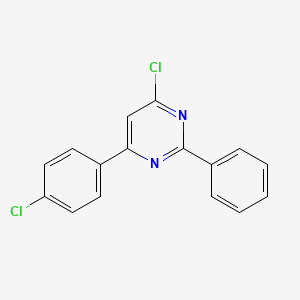

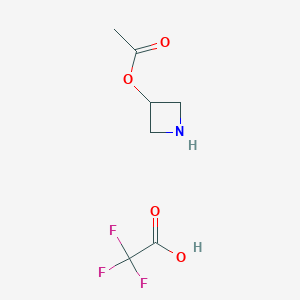
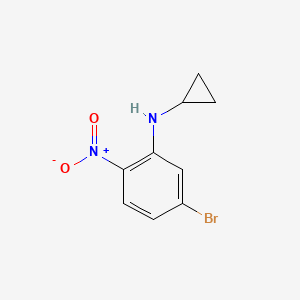
![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)
![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)
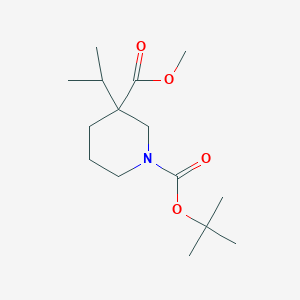
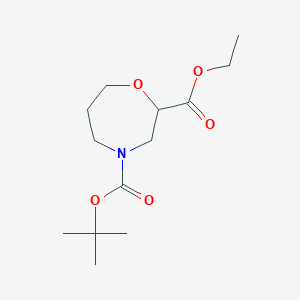
![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)

